(4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound composed of distinct moieties including bromothiophene, chloropyridine, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process, usually involving:
Formation of the pyrrolidine ring by cyclization.
Coupling of the bromothiophene with the pyrrolidine intermediate.
Finally, the chloropyridine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: For large-scale production, methods such as continuous flow synthesis are employed to ensure consistency and high yield. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur, often involving hydride donors.
Substitution: Nucleophilic and electrophilic substitutions are common, especially due to the presence of the halogen groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic compounds, halides.
Major Products: The reactions typically result in products such as hydroxylated or alkylated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the construction of more complex molecular architectures.
Biology: In biological research, it serves as a molecular probe for studying enzyme interactions and receptor binding due to its structural complexity.
Industry: In industrial applications, it can be used in the development of advanced materials, such as conducting polymers or novel catalysts.
Mechanism of Action
Molecular Targets: The compound interacts primarily with enzyme active sites and receptor binding pockets due to its specific functional groups and structure.
Pathways Involved: The action mechanism often involves inhibition or activation of biochemical pathways, depending on the target. It may modulate enzyme activity or receptor signaling through binding interactions.
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)methanone: Lacks the pyrrolidine and chloropyridine moieties, leading to different reactivity and applications.
(3-Chloropyridin-4-yl)(3-hydroxy-1-pyrrolidinyl)methanone: Features a hydroxyl group instead of an oxy linker, altering its chemical behavior.
This compound's diverse functional groups and potential for varied chemical reactions make it an intriguing subject for ongoing research across multiple scientific domains.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c15-9-5-13(21-8-9)14(19)18-4-2-10(7-18)20-12-1-3-17-6-11(12)16/h1,3,5-6,8,10H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKXPWYRMGFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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